1-Propanone, 2-(4-methylphenyl)-1-phenyl-

Description

Structural Context within Substituted Propanone Derivatives

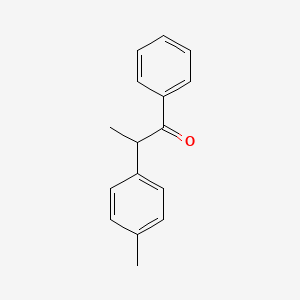

1-Propanone, 2-(4-methylphenyl)-1-phenyl- is built upon a three-carbon propanone chain. The defining feature of this backbone is the carbonyl group (a carbon atom double-bonded to an oxygen atom) at the first carbon position (C1). The structure is further characterized by the presence of two aryl substituents. A phenyl group is attached to the carbonyl carbon (C1), and a 4-methylphenyl group, also known as a p-tolyl group, is attached to the second carbon (C2).

This specific arrangement places it within the broader class of diaryl-substituted ketones. Its structure can be contextualized by comparing it to simpler, related molecules. For instance, 1-phenyl-2-propanone, a well-known chemical intermediate, features a single phenyl group on the propane (B168953) chain. sinovision.net Another related compound, propiophenone (B1677668) (1-phenyl-1-propanone), has a phenyl group attached to the carbonyl carbon but lacks the second aryl substituent at the C2 position. The presence of two bulky aromatic groups on adjacent carbons in 1-Propanone, 2-(4-methylphenyl)-1-phenyl- introduces significant steric and electronic effects that influence its chemical reactivity and conformation.

Chemical Classification and Relationship to Ketone Chemistry

Chemically, 1-Propanone, 2-(4-methylphenyl)-1-phenyl- is classified as an aromatic, asymmetric ketone. The term "aromatic" refers to the presence of the phenyl and 4-methylphenyl rings, while "asymmetric" indicates that the two organic groups attached to the carbonyl carbon are different.

The chemistry of this compound is dominated by the ketone functional group. auburn.edu The carbonyl group is polar, with the oxygen atom being more electronegative than the carbon atom, resulting in a partial negative charge on the oxygen and a partial positive charge on the carbon. This electrophilic carbon atom is susceptible to attack by nucleophiles, a fundamental aspect of ketone reactivity. However, the reactivity of the carbonyl group in 1-Propanone, 2-(4-methylphenyl)-1-phenyl- is modulated by the two large aryl substituents. These groups can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially reducing its reaction rates compared to less substituted ketones. auburn.edu

Rationale for Academic Investigation of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- and its Analogs

The academic interest in 1-Propanone, 2-(4-methylphenyl)-1-phenyl- and its structural analogs stems from their potential applications as versatile intermediates in organic synthesis and as scaffolds for the development of biologically active molecules.

Substituted ketones are fundamental building blocks in the synthesis of more complex organic compounds, including heterocyclic compounds and pharmaceuticals. The synthesis of functionalized long-chain ketones from various aryl ketones is an area of active research, highlighting their importance as versatile intermediates. nih.gov The methods developed for the synthesis of 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, such as palladium-catalyzed cross-coupling reactions, are themselves significant areas of academic study aimed at forming new carbon-carbon bonds.

Perhaps the most compelling rationale for the investigation of this class of compounds comes from the significant biological activities observed in its analogs. A prominent example is the family of pyrovalerone analogs, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. drugs.ieresearchgate.net These compounds, which share the substituted keto-phenyl structural motif, have been extensively studied and identified as potent and selective inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. drugs.ieresearchgate.net This activity makes them promising candidates in the search for medications for various neurological conditions. drugs.ieresearchgate.net The discovery of potent bio-activity in these analogs provides a strong impetus for the synthesis and evaluation of a wider array of related structures, including 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, to explore their structure-activity relationships.

Furthermore, the broader class of substituted ketones and their derivatives has been a fruitful area for drug discovery. For example, various substituted ketone derivatives have been synthesized and investigated for their potential antibacterial activities. nih.gov This history of discovery underscores the potential for new compounds based on the substituted propanone framework to exhibit valuable pharmacological properties, justifying their continued investigation in academic and industrial research settings.

Data Tables

Table 1: Physicochemical Properties of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- and Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Propanone, 2-(4-methylphenyl)-1-phenyl- | C₁₆H₁₆O | 224.30 |

| 1-Phenyl-1-propanone (Propiophenone) | C₉H₁₀O | 134.18 chemeo.com |

| 1-(4-methylphenyl)-1-propanone | C₁₀H₁₂O | 148.20 stenutz.eu |

| 2-Methyl-1-(4-methylphenyl)-1-propanone | C₁₁H₁₄O | 162.23 echemi.com |

Table 2: Example Synthesis Route for 1-Propanone, 2-(4-methylphenyl)-1-phenyl-

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Yield |

| para-bromotoluene | 1-phenyl-propan-1-one | Pd[1,3,5,7-Me4-2,4,8-trioxa-6-Ph-6-phosphaadamantane]2dba; sodium t-butanolate | Tetrahydrofuran; toluene (B28343) | 40 °C | 96.0% |

| para-chlorotoluene | 1-phenyl-propan-1-one | Pd(dba)2n-butylbis(1-adamantyl)phosphine; sodium t-butanolate | Toluene | 80 °C | 100.0% |

Structure

3D Structure

Properties

CAS No. |

107271-15-8 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-(4-methylphenyl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C16H16O/c1-12-8-10-14(11-9-12)13(2)16(17)15-6-4-3-5-7-15/h3-11,13H,1-2H3 |

InChI Key |

NKWNLWFVNOMGNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 1 Propanone, 2 4 Methylphenyl 1 Phenyl

Fundamental Reaction Types of the Ketone Moiety

The carbonyl group (C=O) of the propanone unit is the central hub of reactivity in 1-Propanone, 2-(4-methylphenyl)-1-phenyl-. Its electrophilic carbon atom and the adjacent acidic α-hydrogen give rise to a rich and varied chemistry.

Nucleophilic Addition Reactions at the Carbonyl Group

The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, proceeds via a tetrahedral intermediate. The presence of two bulky aromatic substituents (phenyl and p-tolyl) on the α- and carbonyl carbons, respectively, can sterically hinder the approach of nucleophiles, thereby influencing the reaction rate compared to less substituted ketones.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. The reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Organometallic reagents (e.g., Grignard, organolithium) | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) with a catalytic amount of base | Cyanohydrin |

| Amines | Primary amines (R-NH₂) | Imine (Schiff base) |

| Water | H₂O (acid or base catalyzed) | Gem-diol (hydrate) |

The stereochemical outcome of nucleophilic addition to the prochiral carbonyl carbon of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- can lead to the formation of a new stereocenter. The facial selectivity of the nucleophilic attack is influenced by the steric bulk of the adjacent phenyl and p-tolyl groups, potentially leading to a diastereomeric mixture of products if the α-carbon is also a stereocenter.

α-Substitution Reactions and Enolate Chemistry

The hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) in 1-Propanone, 2-(4-methylphenyl)-1-phenyl- is acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. wikipedia.org The formation of this enolate is a critical step in a variety of important carbon-carbon bond-forming reactions. wikipedia.org

The enolate ion is a powerful nucleophile that can react with a range of electrophiles at the α-carbon. wikipedia.org The regioselectivity of enolate formation is not a factor for this specific compound as it possesses only one α-carbon with a hydrogen atom.

Table 2: Key Reactions Involving Enolates

| Reaction | Electrophile | Product Type |

| Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkylated ketone |

| Aldol (B89426) Addition | Aldehyde or ketone | β-Hydroxy ketone |

| Claisen Condensation | Ester | β-Keto ester |

The stereochemistry of α-substitution reactions is a crucial aspect. The geometry of the enolate (E or Z) can influence the diastereoselectivity of the subsequent reaction with an electrophile. wikipedia.org The choice of base, solvent, and reaction temperature can be used to control the stereochemical outcome. For instance, the use of bulky bases like lithium diisopropylamide (LDA) at low temperatures often favors the formation of the kinetic enolate, which can lead to different stereochemical outcomes compared to the thermodynamic enolate formed under equilibrating conditions. wikipedia.org

Oxidation and Reduction Pathways of the Propanone Core

The ketone functionality of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- can undergo both oxidation and reduction reactions.

Reduction: The most common reduction of a ketone is its conversion to a secondary alcohol. This can be achieved using various reducing agents, as mentioned in the context of nucleophilic addition of a hydride ion.

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pt, Pd, Ni) will reduce the ketone to an alcohol.

Dissolving Metal Reductions: Reagents like sodium in ethanol (B145695) can also effect the reduction.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. The Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), can oxidize the ketone to an ester. In the case of 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, this reaction would likely involve the migration of either the phenyl or the p-tolyl group, with the migratory aptitude influencing the product distribution.

Mechanistic Investigations of Specific Transformations

While general principles of ketone reactivity apply, the specific structural features of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- can lead to unique mechanistic pathways and outcomes.

Radical Reaction Mechanisms in Substituted Propanones

The α-carbon of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- is a potential site for free radical reactions. For instance, α-bromination can occur under radical conditions, typically initiated by light or a radical initiator in the presence of N-bromosuccinimide (NBS). The reaction proceeds via a radical chain mechanism involving the abstraction of the α-hydrogen to form a resonance-stabilized radical intermediate. The stability of this benzylic-type radical enhances the selectivity of the halogenation at the α-position.

Photochemical reactions of ketones, such as the Norrish Type I and Type II reactions, are also driven by radical intermediates. wikipedia.org

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon upon photoirradiation. wikipedia.org For 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, this would generate a benzoyl radical and a 1-(4-methylphenyl)ethyl radical. These radicals can then undergo various subsequent reactions, including decarbonylation, recombination, and disproportionation.

Norrish Type II Reaction: This pathway is not possible for this specific compound as it lacks a γ-hydrogen atom.

Electrophilic Aromatic Substitution Reactions on Phenyl and Methylphenyl Moieties

The phenyl and p-tolyl rings of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- are susceptible to electrophilic aromatic substitution (EAS). The substituents on each ring direct the position of the incoming electrophile.

On the Phenyl Ring: The propanoyl group attached to the phenyl ring is an electron-withdrawing group and acts as a deactivating, meta-director. Therefore, electrophilic substitution on the phenyl ring is expected to occur primarily at the meta position relative to the ketone. studymind.co.uk

On the p-Tolyl Ring: The methyl group on the p-tolyl ring is an electron-donating group and an activating, ortho-, para-director. Since the para position is already occupied by the rest of the molecule, electrophilic substitution on this ring will be directed to the ortho positions relative to the methyl group. studymind.co.uk

Table 3: Directing Effects in Electrophilic Aromatic Substitution

| Aromatic Ring | Substituent | Electronic Effect | Directing Effect |

| Phenyl | -C(O)CH(CH₃)(p-tolyl) | Electron-withdrawing | Meta |

| p-Tolyl | -CH₃ | Electron-donating | Ortho, Para |

Rearrangement Reactions in Related Ketone Structures

While specific studies on the rearrangement reactions of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from the well-established reactivity of structurally similar ketones. Several classical rearrangement reactions are pertinent to this class of compounds, including the Willgerodt-Kindler, Beckmann, and Baeyer-Villiger rearrangements.

Willgerodt-Kindler Reaction: This reaction is a powerful method for the conversion of aryl alkyl ketones to the corresponding terminal amides or thioamides. For 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, this would involve the migration of the carbonyl group from the first to the third carbon of the propane (B168953) chain, along with oxidation. The reaction typically proceeds with sulfur and a secondary amine, such as morpholine. The likely mechanism involves the formation of an enamine, followed by a series of rearrangements.

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide. Should 1-Propanone, 2-(4-methylphenyl)-1-phenyl- be converted to its corresponding oxime, treatment with an acid catalyst would induce this rearrangement. The regioselectivity of the Beckmann rearrangement is determined by the group anti-periplanar to the hydroxyl group on the nitrogen atom. The migratory aptitude in the Beckmann rearrangement generally follows the order: aryl, alkenyl > tertiary alkyl > secondary alkyl > primary alkyl. chem-station.com Given the structure of the specific ketone, the competition between the migration of the phenyl group and the 1-(4-methylphenyl)ethyl group would be a key point of investigation.

Baeyer-Villiger Oxidation: This oxidation reaction converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this reaction is dictated by the migratory aptitude of the adjacent groups. The established order of migratory aptitude is generally tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. stackexchange.comadichemistry.comwikipedia.orgdoubtnut.com In the case of 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, the competition would be between the phenyl group and the secondary alkyl group (the 1-(4-methylphenyl)ethyl group). Based on the general trend, the secondary alkyl group would be expected to migrate preferentially.

The following table summarizes the expected major products from these rearrangement reactions based on general principles of migratory aptitude.

| Reaction | Reagents | Expected Major Product | Migrating Group |

| Willgerodt-Kindler | S₈, Morpholine, Heat | 3-(4-Methylphenyl)-3-phenylpropanethioamide | Carbonyl group migration |

| Beckmann Rearrangement (of the oxime) | Acid catalyst (e.g., H₂SO₄) | N-(1-(4-Methylphenyl)ethyl)benzamide or N-Phenyl-2-(4-methylphenyl)propanamide | Phenyl or 1-(4-Methylphenyl)ethyl |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | 1-(4-Methylphenyl)ethyl benzoate | 1-(4-Methylphenyl)ethyl |

Note: The regioselectivity of the Beckmann rearrangement can be influenced by the specific geometry of the oxime intermediate.

Kinetic and Thermodynamic Aspects of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- Reactivity

The rates and equilibrium positions of the rearrangement reactions of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- are governed by kinetic and thermodynamic factors. While specific experimental data for this compound is scarce, a qualitative and semi-quantitative analysis can be made by considering the principles of physical organic chemistry.

Kinetic Aspects: The rate of a chemical reaction is determined by the height of the activation energy barrier. For the rearrangement reactions discussed, the nature of the substituents on the aromatic rings plays a crucial role in stabilizing or destabilizing the transition states.

The electronic effects of the methyl group on the phenyl ring can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants for reactions involving meta- and para-substituted benzene (B151609) derivatives. The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

The methyl group is an electron-donating group, and its para-substituent constant (σₚ) is -0.17. A negative ρ value for a reaction indicates that the reaction is accelerated by electron-donating groups, which stabilize a positive charge buildup in the transition state. Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge.

For reactions like the Baeyer-Villiger oxidation and the Beckmann rearrangement, where a partial positive charge can develop on the migrating group in the transition state, the electron-donating methyl group on the phenyl ring of the 2-(4-methylphenyl) group would be expected to increase the migratory aptitude of this group compared to an unsubstituted 2-phenylethyl group. This would translate to a faster reaction rate for the migration of the 4-methylphenyl-containing fragment.

The following interactive table illustrates the hypothetical effect of different para-substituents on the relative rate of a rearrangement reaction where a positive charge develops in the transition state (assuming a ρ value of -2.0).

| Substituent (X) on the 2-Aryl Group | σₚ Value | Relative Rate (k_rel) |

| -OCH₃ | -0.27 | 3.47 |

| -CH₃ | -0.17 | 2.19 |

| -H | 0.00 | 1.00 |

| -Cl | 0.23 | 0.35 |

| -NO₂ | 0.78 | 0.03 |

Thermodynamic Aspects: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

In rearrangement reactions, the relative stability of the starting material and the product is the primary driver. For instance, in the Baeyer-Villiger oxidation, the formation of a more stable ester from a less stable ketone is thermodynamically favorable. The stability of the resulting ester is influenced by the electronic and steric properties of the constituent groups.

The rearrangement reactions often proceed to form the thermodynamically most stable isomer. In the context of 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, the formation of products with reduced steric strain and favorable electronic interactions would be favored. For example, in the Willgerodt-Kindler reaction, the migration of the carbonyl group to the terminal position results in a more stable conjugated amide system.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Propanone, 2 4 Methylphenyl 1 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a complete and unambiguous assignment of protons and carbons within the molecular framework can be achieved.

High-Resolution ¹H and ¹³C NMR Investigations for Chemical Shift and Coupling Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each nucleus and the proximity of neighboring nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature complex multiplets for the protons of the phenyl and the 4-methylphenyl (p-tolyl) groups. The aliphatic region would contain signals for the methine proton and the two methyl groups. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The carbonyl carbon of the ketone is characteristically found far downfield. The aromatic carbons appear in the intermediate region, while the aliphatic carbons (methine and methyl) are observed upfield. The chemical shifts are sensitive to the electronic effects of the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | - | ~198-202 | Deshielded due to electronegative oxygen. |

| Phenyl-H (ortho) | ~7.9-8.1 | ~128.5 | Protons adjacent to the carbonyl group are most deshielded. |

| Phenyl-H (meta, para) | ~7.2-7.6 | ~128-133 | Overlapping multiplets are expected. |

| 4-Methylphenyl-H | ~7.1-7.3 | ~129-137 | Aromatic protons of the p-tolyl group. |

| Methine (CH) | ~4.5-4.8 | ~45-50 | A quartet, split by the adjacent methyl group protons. |

| CH-CH₃ | ~1.5-1.7 | ~18-22 | A doublet, split by the methine proton. |

| Ar-CH₃ | ~2.3-2.4 | ~21 | A singlet, characteristic of a tolyl methyl group. |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and structural motifs.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, a key correlation would be observed between the methine (CH) proton and the protons of its adjacent methyl (CH-CH₃) group, confirming the ethyl fragment attached to the tolyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to their directly attached carbons. This technique would definitively link the proton signals of the methine and methyl groups to their corresponding carbon signals in the ¹³C spectrum, and similarly for the aromatic protons and their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

Correlations from the ortho-protons of the phenyl ring to the carbonyl carbon.

Correlations from the methine proton to the carbonyl carbon and to the aromatic carbons of the 4-methylphenyl ring.

Correlations from the tolyl methyl protons to the aromatic carbons of the 4-methylphenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Analysis of Functional Group Frequencies

The FT-IR spectrum is used to identify the characteristic vibrational modes of the molecule's functional groups. For 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, the most prominent absorption bands are expected to be:

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone, typically appearing in the range of 1680-1700 cm⁻¹.

C-H Stretch (Aromatic): Multiple sharp bands appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹ corresponding to the methine and methyl groups.

C=C Stretch (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl and substituted phenyl rings.

Interactive Data Table: Expected FT-IR Absorption Bands

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ketone C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations. Key expected signals in the Raman spectrum would include the symmetric breathing modes of the aromatic rings and the stretching vibrations of the C-C framework. The carbonyl (C=O) stretch is also observable in Raman, though typically weaker than in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further confirmation of its structure. For 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, with a molecular formula of C₁₆H₁₆O, the nominal molecular weight is 224 amu. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 224.

The primary fragmentation pathway is typically alpha-cleavage on either side of the carbonyl group. This would lead to the formation of highly stable acylium ions.

Predicted Fragmentation Pathways:

Cleavage between the carbonyl carbon and the phenyl group is unlikely due to the stability of the aromatic ketone.

Cleavage between the carbonyl carbon and the methine carbon is the most probable fragmentation pathway.

This primary cleavage would result in two main fragments:

Benzoyl cation: [C₆H₅CO]⁺ at m/z = 105 . This is often the base peak for such compounds.

2-(4-methylphenyl)ethyl cation: [CH(CH₃)(C₆H₄CH₃)]⁺ at m/z = 119 .

Further fragmentation of the benzoyl cation can produce the phenyl cation ([C₆H₅]⁺) at m/z = 77 . The fragment at m/z = 119 could potentially rearrange to form a methyltropylium ion.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Formula |

| 224 | Molecular Ion [M]⁺ | [C₁₆H₁₆O]⁺ |

| 119 | [CH(CH₃)(C₆H₄CH₃)]⁺ | [C₉H₁₁]⁺ |

| 105 | Benzoyl cation (Base Peak) | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, which has a molecular formula of C₁₆H₁₆O, the theoretical monoisotopic mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous confirmation of the molecular formula.

In a typical analysis, the experimentally measured mass is compared against the theoretical mass. For instance, in the analysis of a related compound, 4'-Methylpropiophenone (C₁₀H₁₂O), an observed mass of 148.0893 was recorded, which corresponded closely to its calculated database mass of 148.0888, showing a mass error of only -3.2 ppm. policija.si This level of accuracy allows chemists to distinguish between compounds with the same nominal mass but different elemental compositions. For 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, an HRMS measurement would provide strong evidence for its elemental formula, C₁₆H₁₆O, by matching the observed mass to the calculated exact mass.

Elucidation of Fragmentation Pathways via Electron Ionization (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides critical structural information through the analysis of fragmentation patterns. When a molecule is bombarded with high-energy electrons (typically 70 eV), it forms a high-energy molecular ion (M⁺) that is prone to breaking apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting mass spectrum is a fingerprint of the molecule's structure.

For 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, the molecular ion would be observed at an m/z corresponding to its molecular weight (approximately 224). The energetically unstable molecular ion undergoes fragmentation, and the most stable resulting ions produce the most intense peaks in the spectrum. libretexts.org Key fragmentation pathways for this ketone would likely involve alpha-cleavage adjacent to the carbonyl group.

Plausible fragmentation pathways include:

Formation of the benzoyl cation: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the propyl chain would yield the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is a very common fragment for phenyl ketones. nist.gov

Formation of a tolyl-containing fragment: Cleavage on the other side of the carbonyl group would result in the loss of a neutral benzaldehyde (B42025) molecule or a related radical, leading to a fragment containing the 4-methylphenyl group. A likely fragment would be the tolylethyl cation or a rearranged tropylium-type ion, for example, at m/z 119 ([C₉H₁₁]⁺) or the methyltropylium ion at m/z 105.

Loss of the tolyl group: Fragmentation could also lead to the loss of the 4-methylphenyl group, resulting in a fragment ion.

The relative abundance of these fragments helps in piecing together the molecule's structure. libretexts.org

Table 2: Predicted Major EI-MS Fragments for 1-Propanone, 2-(4-methylphenyl)-1-phenyl-

Hyphenated Techniques (e.g., GC-MS) for Purity and Identity Confirmation

Hyphenated techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for the separation, identification, and purity assessment of volatile compounds. gcms.cz In a GC-MS analysis, the gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. Each separated component then enters the mass spectrometer, which serves as a detector, providing a mass spectrum for identification. unimi.it

The analysis of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- by GC-MS would yield two key pieces of data:

Retention Time (RT): The time it takes for the compound to travel through the GC column. Under specific conditions (e.g., column type, temperature program, carrier gas flow rate), the RT is a characteristic property that can be compared to a known standard for identification.

Mass Spectrum: As the compound elutes from the column, it is ionized and fragmented in the MS, generating a unique mass spectrum that confirms its identity. unimi.it

This dual confirmation ensures high confidence in the identification of the compound. Furthermore, the area of the chromatographic peak is proportional to the amount of the substance, allowing GC-MS to be a powerful tool for quantifying the compound and assessing the purity of a sample by detecting and identifying any potential impurities. gcms.cz Analytical methods for similar compounds often utilize a dimethylpolysiloxane column with a temperature program and a helium carrier gas. policija.si

Electronic Absorption Spectroscopy

UV-Visible Spectroscopic Characterization of Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. pearson.com Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals. libretexts.org

The structure of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- contains several chromophores: two phenyl rings and a carbonyl group. These features give rise to characteristic electronic transitions:

π → π transitions:* These high-energy transitions are associated with the aromatic rings and the carbonyl double bond. The presence of two phenyl rings and a carbonyl group creates a conjugated system, which lowers the energy gap for these transitions, shifting the absorption to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. libretexts.org

n → π transitions:* This type of transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital of the carbonyl group. These transitions are typically lower in energy (occur at longer wavelengths) and are less intense than π → π* transitions. libretexts.org

For 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, one would expect to observe intense absorption bands corresponding to π → π* transitions of the aromatic systems, likely below 280 nm, and a weaker, longer-wavelength absorption band corresponding to the n → π* transition of the ketone group. pearson.com

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Definitive 3D Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides definitive information on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state.

To perform this analysis, a high-quality single crystal of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, a complete 3D structural model can be built and refined. researchgate.net

The resulting crystallographic data would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The description of the symmetry elements within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for every non-hydrogen atom in the molecule.

Intermolecular Interactions: Information on how molecules are packed in the crystal, including any hydrogen bonds or π-π stacking interactions. mdpi.com

While specific crystallographic data for 1-Propanone, 2-(4-methylphenyl)-1-phenyl- is not available in public databases, the SCXRD technique remains the gold standard for its unequivocal structural elucidation. researchgate.net

Table 3: List of Compound Names

Absence of Crystallographic Data for 1-Propanone, 2-(4-methylphenyl)-1-phenyl- Precludes Detailed Structural Analysis

A comprehensive search for crystallographic and spectroscopic data on the chemical compound 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, has revealed a significant lack of publicly available research focused on its specific intermolecular interactions and crystal packing. Despite targeted searches for X-ray diffraction studies, Hirshfeld surface analyses, and computational chemistry reports, no specific experimental or theoretical data for this particular molecule could be retrieved.

The investigation aimed to provide a detailed analysis as outlined in the requested section "4.5.2. Analysis of Intermolecular Interactions and Crystal Packing." This would have included an in-depth discussion of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, supported by quantitative data from crystallographic studies. Such data is foundational for understanding the supramolecular assembly and solid-state properties of a compound.

While information exists for structurally related but distinct compounds, such as isomers and analogues with different substitution patterns, this information cannot be accurately extrapolated to describe the specific crystal structure of 1-Propanone, 2-(4-methylphenyl)-1-phenyl-. The precise arrangement of molecules in a crystal lattice is highly sensitive to subtle changes in molecular structure, and therefore, a direct analysis of the target compound is necessary for a scientifically accurate portrayal.

Consequently, without access to the requisite experimental data, a detailed and factual article section on the intermolecular interactions and crystal packing of 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, complete with data tables and in-depth research findings, cannot be generated at this time. The scientific integrity of the article necessitates that the content be based on verified and specific data for the compound .

Theoretical and Computational Chemistry of 1 Propanone, 2 4 Methylphenyl 1 Phenyl

Quantum Chemical Calculations (e.g., Density Functional Theory)

While Density Functional Theory (DFT) is a common method used to investigate the properties of organic molecules, specific studies applying this to 1-Propanone, 2-(4-methylphenyl)-1-phenyl- are not available in the searched scientific literature. Such calculations would typically provide insights into the molecule's structure and electronic properties.

Geometry Optimization and Conformational Analysis

Information regarding the optimized geometry and conformational analysis of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- is not documented in the available research. This type of analysis is crucial for understanding the three-dimensional structure and stability of different conformers of the molecule.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution for 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, could not be found. HOMO-LUMO analysis is fundamental in predicting a molecule's reactivity and its behavior in chemical reactions.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

There are no available studies that report the calculated vibrational frequencies for 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, or their correlation with experimental infrared or Raman spectra. These calculations are essential for the interpretation of experimental spectroscopic data and the assignment of vibrational modes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

No computational studies predicting the NMR chemical shifts for 1-Propanone, 2-(4-methylphenyl)-1-phenyl- were identified. Such predictions are valuable tools for the structural elucidation of organic compounds.

Reactivity and Mechanism Predictions

Without foundational quantum chemical calculations, predictions regarding the reactivity and potential reaction mechanisms of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- cannot be substantiated.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map for 1-Propanone, 2-(4-methylphenyl)-1-phenyl- has not been published. MEP mapping is a useful computational tool to visualize the charge distribution within a molecule and to predict sites susceptible to electrophilic and nucleophilic attack.

While the methodologies outlined—Natural Bond Orbital (NBO) analysis, Transition State Computations, and Time-Dependent Density Functional Theory (TD-DFT)—are standard and powerful tools in computational chemistry for elucidating molecular interactions, reaction pathways, and photophysical properties, it appears that 1-Propanone, 2-(4-methylphenyl)-1-phenyl- has not been the subject of published research focusing on these specific computational analyses.

General principles of these theoretical methods are well-established. NBO analysis, for instance, is widely used to understand charge delocalization and hyperconjugative interactions within a molecule by analyzing the interactions between donor and acceptor orbitals. Similarly, transition state computations are crucial for mapping out the energy landscape of chemical reactions, identifying the lowest energy pathways, and understanding reaction mechanisms. Furthermore, TD-DFT is a cornerstone for predicting the electronic absorption spectra and characterizing the nature of singlet and triplet excited states of molecules, which is vital for understanding their photochemical behavior.

However, without specific computational data for 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following sections as requested:

Photophysical Property Calculations

Characterization of Singlet and Triplet Excited States in Propanone Systems

Research in computational chemistry is vast, but the focus of such studies is often driven by specific academic or industrial interests, such as medicinal chemistry, materials science, or reaction mechanism elucidation. The absence of published data for this particular compound suggests it has not yet been a target of such detailed theoretical investigation.

Photochemistry and Photophysics of 1 Propanone, 2 4 Methylphenyl 1 Phenyl Analogues

Norrish Type I Reaction and α-Cleavage in Ketone Photochemistry

The Norrish Type I reaction is a characteristic photochemical process for ketones, involving the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. chemrxiv.orgwikipedia.org Upon absorption of ultraviolet light, the ketone is promoted to an excited singlet state (S₁). Through a process called intersystem crossing, it can then transition to a more stable triplet state (T₁). chemrxiv.org The α-cleavage can occur from either of these excited states, resulting in the formation of two radical intermediates. chemrxiv.org In the case of 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, this cleavage would generate a benzoyl radical and a 1-(4-methylphenyl)ethyl radical.

The efficiency and pathway of the Norrish Type I reaction are influenced by the stability of the resulting radicals. The subsequent reactions of these radical fragments are diverse and can include: chemrxiv.org

Recombination: The radical pair can recombine to reform the original ketone.

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a new carbon-centered radical. This is a common pathway for aroyl radicals. wikipedia.org

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules.

Disproportionation: One radical can abstract a hydrogen atom from another, leading to the formation of an alkane and an alkene.

Substituents on the aromatic rings can significantly influence the rate and quantum yield of the α-cleavage. chemrxiv.org For instance, studies on substituted deoxybenzoins have shown that the nature and position of the substituent affect the excited state properties and, consequently, the efficiency of the cleavage process.

Triplet State Dynamics and Reactivity of Aryl Ketones

The triplet state plays a central role in the photochemistry of aryl ketones. researchgate.net Following intersystem crossing from the initial singlet excited state, the triplet state typically has a longer lifetime, allowing for various chemical reactions to occur. rsc.org The nature of the lowest triplet state, whether it is n,π* or π,π, dictates its reactivity. For most aryl alkyl ketones, the lowest triplet state is of n,π character, which is known to be highly reactive in hydrogen abstraction reactions.

The dynamics of the triplet state can be studied using time-resolved spectroscopic techniques. These methods allow for the direct observation of the triplet state and the measurement of its lifetime and decay kinetics. The triplet lifetime can be influenced by factors such as the solvent, temperature, and the presence of substituents on the aromatic rings. rsc.org

Photochemical Transformations in Solution and Solid State

The photochemical behavior of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- and its analogues can differ significantly between the solution and solid states. In solution, the radical fragments generated upon α-cleavage have greater mobility, leading to a wider range of possible secondary reactions, including diffusion-controlled processes like intermolecular hydrogen abstraction and radical-radical coupling. scispace.com

In the solid crystalline state, the mobility of the radical intermediates is severely restricted by the crystal lattice. This "cage effect" can lead to highly selective and sometimes unique photochemical transformations that are not observed in solution. scispace.com For instance, the recombination of the radical pair within the crystal cage can be a dominant process. Furthermore, the conformation of the molecule in the crystal can predetermine the stereochemical outcome of the reaction. Solid-state photodecarbonylation has been shown to be a synthetically useful method for generating specific products with high stereoselectivity.

The specific crystalline form (polymorphism) can also influence the photochemical reactivity in the solid state. Different crystal packing arrangements can lead to different intermolecular distances and orientations, thereby affecting the course of the reaction.

Time-Resolved Spectroscopy for Transient Species Detection and Kinetic Analysis

Time-resolved spectroscopy is an indispensable tool for studying the fleeting intermediates and understanding the kinetics of the photochemical reactions of aryl ketones. edinst.com Techniques such as laser flash photolysis (LFP) allow for the generation of excited states and radical intermediates with a short laser pulse, and their subsequent evolution is monitored by a probing light source. copernicus.orgresearchgate.net

Transient Absorption Spectroscopy: This technique measures the change in absorbance of a sample as a function of time after photoexcitation. edinst.com The resulting transient absorption spectra provide a "fingerprint" of the transient species, such as the triplet state and radical intermediates. By analyzing the decay kinetics of these transient signals, one can determine the lifetimes of the excited states and the rate constants of the various photochemical processes. For example, the transient absorption spectra of deoxybenzoin (B349326) derivatives have been used to identify the benzoyl radical and the corresponding substituted benzyl (B1604629) radicals.

Time-Resolved Resonance Raman (TR³) Spectroscopy: This technique provides vibrational information about the transient species, offering a more detailed structural insight compared to transient absorption spectroscopy. By probing the vibrational modes of the excited states and radical intermediates, TR³ spectroscopy can help to elucidate their geometric and electronic structures.

These time-resolved techniques provide crucial data for constructing a detailed mechanistic picture of the photochemical transformations of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- and its analogues.

Solvent and Environmental Effects on Photochemical Pathways

The solvent in which a photochemical reaction is carried out can have a profound impact on the reaction pathway and product distribution. rsc.org Solvent properties such as polarity, viscosity, and hydrogen-bonding ability can influence:

Excited State Properties: The energy levels and lifetimes of the singlet and triplet excited states can be altered by the solvent polarity. rsc.org For example, polar solvents can stabilize charge-transfer character in the excited state, which may affect the rate of intersystem crossing and α-cleavage.

Radical Pair Dynamics: The viscosity of the solvent affects the diffusion of the radical fragments out of the initial solvent cage. In viscous solvents, the probability of in-cage recombination or other geminate reactions is higher.

Reaction Pathways: Solvents that are good hydrogen donors can participate in the reaction by being a source of hydrogen atoms for the radical intermediates. Protic solvents can also influence reactions involving ionic intermediates.

Environmental factors, beyond the immediate solvent environment, can also play a role. The presence of oxygen, for example, can lead to the quenching of triplet states and the formation of photo-oxidation products. nih.gov The photochemistry of aryl ketones on surfaces, such as soil particles, can be influenced by factors like vapor pressure and the nature of the solid support, which can affect the mobility and reactivity of the molecules.

The study of these effects is crucial for understanding the environmental fate of such compounds and for optimizing their use in various applications where they may be exposed to different environmental conditions.

Advanced Chemical Transformations and Functionalization of 1 Propanone, 2 4 Methylphenyl 1 Phenyl

Derivatization at the Ketone Functionality (e.g., oximes, epoxides)

The carbonyl group is one of the most versatile functional groups in organic chemistry, and the ketone in 1-Propanone, 2-(4-methylphenyl)-1-phenyl- is no exception. It serves as a key site for a multitude of derivatization reactions, including the formation of oximes and the introduction of an epoxide ring.

Oxime Formation:

Ketones readily react with hydroxylamine (B1172632) (NH₂OH) to form oximes, which are compounds containing the RR'C=NOH functional group. This reaction is a condensation process, initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration. The resulting oximes are valuable synthetic intermediates. They can be used as protecting groups for the ketone, or they can undergo further transformations such as the Beckmann rearrangement to yield amides. For 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, the reaction with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) would yield the corresponding ketoxime.

Reaction Scheme for Oxime Formation:

Reactants: 1-Propanone, 2-(4-methylphenyl)-1-phenyl-; Hydroxylamine hydrochloride (NH₂OH·HCl); Base (e.g., Pyridine)

Product: 1-Propanone, 2-(4-methylphenyl)-1-phenyl- oxime

General Conditions: Typically carried out in an alcohol solvent, often with gentle heating.

Epoxide Synthesis:

While direct epoxidation of a ketone is not a standard transformation, an epoxide ring can be introduced adjacent to the carbonyl group through multi-step sequences. One common strategy involves the formation of an α,β-unsaturated ketone, followed by epoxidation of the carbon-carbon double bond. For 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, this could be achieved by α-halogenation followed by elimination to introduce a double bond. Subsequent treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation) would yield the corresponding α,β-epoxy ketone. These epoxides are highly valuable intermediates for the synthesis of complex molecules due to the reactivity of the strained three-membered ring towards nucleophiles.

Another approach is the Darzens condensation, where the ketone reacts with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). While not directly forming an epoxide from the ketone itself, it is a related transformation that utilizes the ketone's reactivity.

Aromatic Ring Functionalization and Introduction of Diverse Substituents

The molecule possesses two aromatic rings: a phenyl ring attached to the carbonyl group and a 4-methylphenyl (p-tolyl) group at the α-position. Both rings are susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of a wide array of functional groups. However, the existing substituents significantly influence the regioselectivity of these reactions.

The phenyl ring is directly attached to the carbonyl group, which is a moderately deactivating and meta-directing group due to its electron-withdrawing nature. Therefore, electrophilic substitution on this ring, such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), is expected to occur primarily at the meta-position.

In contrast, the 4-methylphenyl ring is influenced by the methyl group and the 1-oxo-1-phenylpropan-2-yl substituent. The methyl group is an activating, ortho-, para-directing group. The large alkyl ketone substituent at position 4 will sterically hinder the ortho positions (3 and 5). Consequently, electrophilic attack is most likely to occur at the positions ortho to the activating methyl group (positions 2 and 6 on the tolyl ring), provided steric hindrance is not prohibitive.

Below is a table summarizing the expected major products for common electrophilic aromatic substitution reactions on the two rings.

| Reaction | Reagents | Target Ring | Expected Major Product Position |

| Nitration | HNO₃, H₂SO₄ | Phenyl Ring | meta-nitro |

| 4-Methylphenyl Ring | ortho-nitro (to methyl) | ||

| Halogenation | Br₂, FeBr₃ | Phenyl Ring | meta-bromo |

| 4-Methylphenyl Ring | ortho-bromo (to methyl) | ||

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Phenyl Ring | meta-acyl (reaction is often difficult on deactivated rings) |

| 4-Methylphenyl Ring | ortho-acyl (to methyl) |

Chirality Induction and Enantioselective Synthesis of Advanced Derivatives

1-Propanone, 2-(4-methylphenyl)-1-phenyl- is a prochiral molecule. The carbon atom alpha to the ketone (C2) is a prochiral center, and its transformation can lead to the formation of a stereocenter. This allows for the synthesis of enantiomerically enriched or pure derivatives, which is of great importance in medicinal chemistry and materials science.

Asymmetric Reduction:

One of the most direct methods to introduce chirality is through the asymmetric reduction of the ketone functionality. This reaction converts the prochiral ketone into a chiral secondary alcohol. This can be achieved using chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands (e.g., CBS catalysts, BINAL-H). Enzymatic reductions using alcohol dehydrogenases also offer a green and highly enantioselective alternative. The choice of catalyst or enzyme can often determine which enantiomer of the alcohol is produced.

Example Transformation: Asymmetric reduction of the ketone to (R)- or (S)-1-phenyl-2-(4-methylphenyl)propan-1-ol.

Potential Reagents: (R)- or (S)-CBS catalyst with BH₃·THF; Chiral ruthenium catalysts; Alcohol dehydrogenases.

Enantioselective Alkylation:

Another powerful strategy is the enantioselective alkylation of the enolate of the ketone. By treating the ketone with a strong base (like lithium diisopropylamide, LDA) in the presence of a chiral ligand or by using a chiral base, a chiral enolate can be formed or trapped. Subsequent reaction with an electrophile (e.g., an alkyl halide) will then proceed with facial selectivity, leading to the formation of a new C-C bond at the α-carbon with a high degree of enantioselectivity. Alternatively, the ketone can be derivatized with a chiral auxiliary, which directs the stereochemical outcome of the alkylation reaction. wikipedia.org After the reaction, the auxiliary can be cleaved to reveal the enantiomerically enriched product.

| Method | Description | Key Components |

| Catalytic Asymmetric Reduction | Reduction of the ketone to a chiral alcohol using a substoichiometric amount of a chiral catalyst. | Chiral metal catalysts (e.g., Ru, Rh), Chiral oxazaborolidines (CBS) |

| Enzymatic Reduction | Use of enzymes like alcohol dehydrogenases to reduce the ketone with high enantioselectivity. | Isolated enzymes or whole-cell systems, co-factors (NADH/NADPH) |

| Chiral Auxiliary-Mediated Alkylation | Covalent attachment of a chiral molecule to guide the stereoselective alkylation of the α-carbon. | Evans oxazolidinones, SAMP/RAMP hydrazones |

| Catalytic Enantioselective Enolate Alkylation | Generation of the enolate in the presence of a chiral ligand that complexes with the counter-ion, creating a chiral environment. | Chiral phase-transfer catalysts, Chiral lithium amides |

Cycloaddition Reactions and Formation of Novel Heterocyclic Structures

While 1-Propanone, 2-(4-methylphenyl)-1-phenyl- itself is not a typical substrate for cycloaddition reactions like the Diels-Alder or 1,3-dipolar cycloadditions, it serves as a versatile precursor for molecules that can participate in these powerful ring-forming reactions.

Diels-Alder Reactions:

The ketone can be converted into a reactive dienophile for [4+2] Diels-Alder reactions. For instance, conversion to the corresponding α,β-unsaturated ketone (as described in section 7.1) would furnish a system capable of reacting with a diene to form a six-membered ring. The electron-withdrawing nature of the carbonyl group activates the double bond for this purpose.

1,3-Dipolar Cycloadditions:

The molecule can also be elaborated into a 1,3-dipole or a dipolarophile. For example, reaction of the ketone with a hydrazine (B178648) derivative can yield a hydrazone. Oxidation of this hydrazone could generate a diazo compound, which is a classic 1,3-dipole. This diazo species could then react with a dipolarophile, such as an alkyne or an alkene, to form pyrazole (B372694) or pyrazoline heterocycles, respectively. wikipedia.org This type of reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of heterocyclic synthesis. wikipedia.org

Condensation Reactions to Form Heterocycles:

Beyond cycloadditions, the 1,3-relationship between the carbonyl group and the α-methylene protons (after enolization) makes this scaffold suitable for condensation reactions with binucleophiles to form various heterocycles. For example:

Reaction with hydrazine or substituted hydrazines can lead to the formation of pyridazines .

Condensation with urea (B33335) or thiourea (B124793) under appropriate conditions can yield pyrimidine derivatives.

Reaction with β-ketoesters in the presence of a base can be used to construct substituted pyridine rings via the Hantzsch pyridine synthesis or related methodologies.

These transformations highlight the utility of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- not just as a static molecule, but as a dynamic building block for the synthesis of complex and functionally diverse chemical architectures.

Applications in Organic Synthesis and Materials Chemistry

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Deoxybenzoins are recognized as valuable synthetic intermediates for the preparation of a wide array of more complex molecules, particularly various heterocyclic systems. google.com The core structure of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- possesses multiple reactive sites that can be exploited for constructing larger molecular frameworks. While specific examples detailing the conversion of this exact compound are not extensively documented, the established reactivity of the deoxybenzoin (B349326) class provides a clear indication of its potential applications.

Substituted deoxybenzoins are known to be precursors for a variety of compounds, including:

Isoflavanoids

Arylisocoumarins

Pyrroles

Arylquinolines

Quinazolines google.com

The synthesis of these structures typically involves reactions that engage the carbonyl group and the adjacent α-carbon. For instance, the formation of certain heterocyclic scaffolds can be achieved through condensation reactions with appropriate dinucleophiles, where the deoxybenzoin unit provides a key three-carbon segment to the final ring system. The general reactivity allows it to be a foundational element in the assembly of diverse and complex molecular architectures. researchgate.netnovapublishers.comresearchgate.net

Building Block for Novel Chemical Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule around which various functional groups are attached to create a library of related compounds for biological screening. The deoxybenzoin framework, including that of 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, serves as a privileged scaffold in drug discovery. nih.goveurekaselect.com Its rigid, three-dimensional shape provides a reliable foundation for orienting substituents in specific spatial arrangements, which is crucial for interaction with biological targets.

Research into the biological activities of deoxybenzoin derivatives has demonstrated the utility of this core structure. For example, a study focused on developing new immunosuppressive agents utilized the deoxybenzoin scaffold as the starting point. nih.gov By synthesizing a series of derivatives, specifically deoxybenzoin oximes, researchers were able to identify compounds with potent inhibitory activity against T-cell proliferation and lower cytotoxicity compared to established agents like cyclosporine A. nih.gov

Table 1: Immunosuppressive Activity of Selected Deoxybenzoin Scaffolds

| Compound | Description | Cytotoxicity (IC₅₀) | Potency (SI) |

|---|---|---|---|

| Compound 31 | Deoxybenzoin Oxime Derivative | >100-fold less than CsA | >684.64 |

| Cyclosporine A (CsA) | Reference Drug | Baseline | 235.44 |

Data sourced from a study on novel deoxybenzoin derivatives as potential immunosuppressive agents. nih.gov

This demonstrates how the 2-aryl-1-phenylethanone core can act as a foundational building block for creating novel chemical entities with significant pharmacological potential. By modifying the aromatic rings and the ketone functionality, chemists can systematically explore the structure-activity relationship (SAR) to optimize for desired biological effects. nih.govmdpi.com

Investigation as Models for Photoinitiator Systems

The deoxybenzoin structure is a classic model for studying photochemical reactions, particularly those relevant to photoinitiator systems used in polymer chemistry. acs.org Photoinitiators are compounds that, upon absorbing light, generate reactive species (free radicals or cations) that initiate polymerization. google.com

Deoxybenzoins primarily undergo a photochemical α-cleavage (a Norrish Type I reaction) upon UV irradiation. acs.org This process involves the homolytic cleavage of the bond between the carbonyl group and the α-carbon, generating two radical fragments: a benzoyl radical and a substituted benzyl (B1604629) radical.

Mechanism of Photochemical α-Cleavage for Deoxybenzoin:

Excitation: The deoxybenzoin molecule absorbs a photon (hν), promoting it to an excited singlet state (¹n,π*).

Intersystem Crossing: The singlet state rapidly converts to a more stable triplet state (³n,π*).

α-Cleavage: The triplet state undergoes cleavage of the C-C bond adjacent to the carbonyl group, forming a benzoyl radical and a benzyl radical pair.

Initiation: These newly formed free radicals can then initiate the polymerization of monomers (e.g., acrylates).

Studies on deoxybenzoin and its derivatives indicate that this α-cleavage occurs exclusively from the lowest triplet excited state. acs.org The efficiency and rate of this cleavage can be influenced by substituents on the aromatic rings and the α-carbon. In some contexts, particularly in the presence of a hydrogen-donating co-initiator, deoxybenzoins can also participate in bimolecular hydrogen abstraction reactions, characteristic of Type II photoinitiators. uvabsorber.com

Table 2: Photochemical Data for Deoxybenzoin

| Property | Value | Conditions |

|---|---|---|

| Primary Photoprocess | α-Cleavage (Norrish Type I) | Benzene (B151609) Solution |

| Excited State | Lowest ³n,π* Triplet State | - |

| Triplet Lifetime (τ) | 3.5 nanoseconds | Benzene |

| α-Cleavage Rate Constant (kα) | 2.9 x 10⁸ s⁻¹ | Benzene |

Data obtained from studies on the photochemistry of deoxybenzoin. acs.org

Development of Chiral Auxiliaries and Ligands for Asymmetric Transformations

While 1-Propanone, 2-(4-methylphenyl)-1-phenyl- is itself achiral, it is a prochiral ketone. This means it can be converted into a chiral molecule, typically a chiral secondary alcohol, through asymmetric reduction. Such chiral alcohols are highly valuable building blocks in organic synthesis and can serve as precursors for the development of chiral auxiliaries or ligands. wikipedia.orgnih.gov

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgscielo.org.mxsigmaaldrich.com The synthesis of a chiral auxiliary often begins with an enantiomerically pure starting material, such as a chiral alcohol.

The asymmetric reduction of a prochiral ketone like 1-Propanone, 2-(4-methylphenyl)-1-phenyl- can be accomplished using various established methods:

Catalytic Hydrogenation: Using molecular hydrogen and a chiral transition metal catalyst, such as a Ruthenium-BINAP complex. nih.gov

Catalytic Transfer Hydrogenation: Using a hydrogen donor like 2-propanol or formic acid with a chiral catalyst. sigmaaldrich.com

Stoichiometric Reduction: Employing chiral reducing agents like those derived from oxazaborolidines (CBS reagents). mdpi.com

The resulting chiral alcohol, (1R)- or (1S)-2-(4-methylphenyl)-1-phenylpropan-1-ol, would possess two stereocenters. This enantiomerically enriched alcohol could then be further elaborated. For instance, it could be attached to a substrate to direct subsequent diastereoselective reactions, thereby acting as a chiral auxiliary. Alternatively, it could be incorporated into a larger molecular framework to create a chiral ligand for use in asymmetric metal catalysis. bath.ac.uk Although the direct conversion of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- into a widely used auxiliary is not prominently featured in the literature, its potential as a starting point for such reagents is firmly based on fundamental principles of asymmetric synthesis. uwindsor.ca

Q & A

Basic: What are the recommended synthetic methods for 1-Propanone, 2-(4-methylphenyl)-1-phenyl-, and how do they compare in efficiency?

Methodological Answer:

The compound is commonly synthesized via Friedel-Crafts acylation, where an acyl group is introduced to a methyl-substituted aromatic ring using a Lewis acid catalyst (e.g., AlCl₃). For example, reacting 4-methylacetophenone with propanoyl chloride under anhydrous conditions yields the target compound . Alternatively, greener approaches like biocatalytic synthesis using enzymes (e.g., ketoreductases) or microbial systems can reduce environmental impact, though yields may vary . Comparative efficiency depends on reaction scale, purity requirements, and sustainability goals. Traditional methods offer higher yields (>80%), while biocatalysis prioritizes selectivity and eco-friendliness .

Basic: How can spectroscopic techniques confirm the structural identity of 1-Propanone, 2-(4-methylphenyl)-1-phenyl-?

Methodological Answer:

A multi-spectral approach is essential:

- IR Spectroscopy : The carbonyl (C=O) stretch typically appears at ~1700–1750 cm⁻¹, confirming the ketone group .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm) on the phenyl and propanone moieties are key. The ketone carbon resonates at ~200–210 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) shows a molecular ion peak at m/z corresponding to the molecular weight (e.g., 164.2 g/mol for related compounds) and fragmentation patterns (e.g., loss of CO or methyl groups) . Cross-referencing with databases like NIST ensures accuracy .

Advanced: How can researchers resolve contradictions in thermodynamic data, such as boiling point outliers?

Methodological Answer:

Discrepancies in thermodynamic properties (e.g., boiling point deviations >2σ from the mean) require validation through:

- Repetition under Controlled Conditions : Ensure measurements adhere to standardized protocols (e.g., ASTM methods).

- Computational Validation : Use tools like COSMO-RS or Gaussian simulations to predict properties and compare with experimental data .

- Cross-Reference with Analogues : Compare with structurally similar compounds (e.g., 4'-methoxypropiophenone) to identify trends or anomalies . Outliers may arise from impurities or measurement errors, necessitating chromatographic purity checks (e.g., GC-MS) .

Advanced: What strategies optimize the synthetic route for higher yield and selectivity?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance acylation efficiency. Biocatalysts (e.g., immobilized lipases) improve enantioselectivity in asymmetric synthesis .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may increase reaction rates, while ionic liquids reduce side reactions .

- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR) to identify rate-limiting steps and adjust temperature/pH . For example, electrocarboxylation reactions under controlled potentials can enhance selectivity for carboxylated derivatives .

Advanced: How to design experiments to elucidate reaction mechanisms involving this compound?

Methodological Answer:

Mechanistic studies require:

- Isotopic Labeling : Use deuterated or ¹³C-labeled reactants to trace bond formation/cleavage (e.g., in oxidation to 4-methylacetophenone) .

- Intermediate Trapping : Quench reactions at timed intervals and analyze intermediates via LC-MS or NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to identify rate-determining steps . For reduction reactions (e.g., using NaBH₄), monitor hydride transfer pathways via stereochemical analysis of products .

Advanced: What methodologies assess the environmental impact and degradation pathways of this compound?

Methodological Answer:

Environmental studies focus on:

- Ecotoxicology Assays : Use Daphnia magna or algal models to evaluate acute/chronic toxicity .

- Biodegradation Studies : Incubate with soil or microbial consortia and track degradation via HPLC or GC-MS. Metabolites (e.g., hydroxylated derivatives) indicate pathway specificity .

- Photolysis/ Hydrolysis : Expose to UV light or aqueous solutions at varying pH to simulate natural degradation. Quantify half-lives and identify byproducts . Computational tools like EPI Suite predict persistence and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.